molecular formula C7H12O3 B2553272 3-[(2R)-oxolan-2-yl]propanoicacid CAS No. 71862-09-4

3-[(2R)-oxolan-2-yl]propanoicacid

Cat. No.: B2553272
CAS No.: 71862-09-4
M. Wt: 144.17
InChI Key: WUPHOULIZUERAE-ZCFIWIBFSA-N
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Description

The Strategic Significance of Chiral Carboxylic Acid Moieties in Complex Molecular Architectures

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of complex molecular architectures. Their strategic importance stems from several key factors. Firstly, the carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups, including esters, amides, alcohols, and ketones. This versatility allows for the elaboration of molecular complexity from a relatively simple starting point.

Secondly, the chirality of the carboxylic acid can be used to induce stereoselectivity in subsequent reactions, a critical aspect of modern asymmetric synthesis. snnu.edu.cn The development of methods for creating chiral centers, particularly at the gamma position of carboxylic acids, has been a long-standing challenge in synthetic chemistry. scripps.edu Recent advancements have enabled the construction of these gamma chiral centers on simple carboxylic acid starting materials, significantly expanding the toolkit available to chemists for building and modifying complex molecules. scripps.edu This is particularly relevant for the pharmaceutical industry, where the specific stereoisomer of a drug often dictates its efficacy and safety profile. scripps.edu

Furthermore, chiral carboxylic acids can act as ligands in metal-catalyzed reactions, influencing the stereochemical outcome of the transformation. snnu.edu.cn The use of chiral carboxylic acids in combination with achiral metal catalysts has emerged as a powerful strategy for enantioselective C-H functionalization, a process that allows for the direct and selective modification of otherwise inert carbon-hydrogen bonds. snnu.edu.cn This approach has been successfully applied to the synthesis of a variety of chiral molecules, highlighting the profound impact of chiral carboxylic acids on the field of asymmetric catalysis. snnu.edu.cn

The Pervasive Role of Chiral Tetrahydrofuran (B95107) Ring Systems in Stereoselective Synthesis

The chiral tetrahydrofuran (oxolane) ring is a ubiquitous structural motif found in a multitude of natural products with significant biological activities. chemistryviews.org This five-membered oxygen-containing heterocycle is a key component in pharmaceuticals and serves as a versatile building block in organic synthesis. chemistryviews.orgnih.gov The stereoselective synthesis of substituted tetrahydrofurans is therefore a critical area of research, with numerous strategies being developed to control the stereochemistry of the ring system. nih.govrsc.org

Methods for the enantioselective synthesis of tetrahydrofuran derivatives often involve catalytic processes that can generate multiple stereocenters with high levels of control. chemistryviews.org For instance, sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, have been developed to provide efficient access to polysubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org Other approaches include visible-light-mediated deoxygenation of diols to initiate radical cyclizations, forming the tetrahydrofuran ring. nih.gov

The development of nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has also proven effective for constructing functionalized chiral tetrahydrofuran rings. rsc.org These methods often utilize chiral ligands to control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. rsc.org The ability to synthesize these chiral building blocks with high precision is crucial for the total synthesis of complex natural products containing the tetrahydrofuran moiety.

Positioning of 3-[(2R)-oxolan-2-yl]propanoic acid within Contemporary Stereochemical Research

The compound 3-[(2R)-oxolan-2-yl]propanoic acid, with its defined stereocenter at the 2-position of the oxolane ring, is a valuable chiral building block in stereoselective synthesis. It embodies the convergence of a chiral tetrahydrofuran unit and a propanoic acid side chain, making it a useful synthon for the introduction of these features into larger, more complex molecules.

Research in this area often focuses on the synthesis and application of derivatives of 3-(oxolan-2-yl)propanoic acid. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids. nih.gov While not the exact (2R)-oxolane, this demonstrates the chemical manipulations possible with this structural framework.

The synthesis of related structures, such as γ-butyrolactones, which are structurally similar to the oxolane ring, is an active area of research. nih.govnih.govacs.org Enantioselective routes to these compounds often employ asymmetric catalysis to establish the desired stereochemistry. nih.govacs.org These methods highlight the importance of controlling stereocenters in cyclic systems, a principle directly applicable to the use of 3-[(2R)-oxolan-2-yl]propanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R)-oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2r Oxolan 2 Yl Propanoic Acid and Analogous Chiral Oxolane Propanoic Acids

Stereoselective Synthesis Approaches for the Oxolane Framework

The synthesis of enantiomerically pure 3-[(2R)-oxolan-2-yl]propanoic acid and related chiral oxolane-propanoic acids hinges on the effective stereocontrolled construction of the 2-substituted tetrahydrofuran (B95107) (oxolane) ring. The stereocenter at the C2 position of the oxolane ring is a critical determinant of the molecule's ultimate stereochemistry. Various advanced synthetic methodologies have been developed to achieve high levels of enantiopurity and diastereoselectivity in the formation of this core heterocyclic structure. These strategies can be broadly categorized into three main approaches: leveraging the innate chirality of natural products (chiral pool synthesis), employing chiral catalysts or auxiliaries to induce asymmetry (asymmetric catalysis), and controlling stereochemistry during the ring-forming step (intramolecular cyclization).

Chiral Pool Strategies Utilizing Precursors with Defined Stereochemistry

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.com This approach bypasses the need for generating new stereocenters through asymmetric reactions by starting with molecules where the desired chirality is already established. Carbohydrates and α-amino acids are common and inexpensive sources for the chiral pool. elsevierpure.comresearchgate.net

A notable example is the synthesis of chiral tetrahydrofurans from pentoses, which are abundant carbohydrates. nih.gov L-Arabinose, a waste product of the sugar beet industry, can be converted into a chiral tetrahydrofuran derivative on a multi-gram scale without the need for complex protecting group chemistry. nih.gov The strategy involves the formation of a hydrazone from L-arabinose, which then undergoes a selective, acid-mediated dehydration and cyclization to yield the desired chiral tetrahydrofuran structure. nih.gov This method has been successfully applied to other biomass-derived sugars as well. nih.gov

Table 1: Chiral Pool Synthesis of a Tetrahydrofuran Derivative from L-Arabinose nih.gov

Starting Material Key Reagent Catalyst Product Yield
L-Arabinose N,N-dimethylhydrazine Amberlyst® 15 Hydrazone Intermediate 99%
Hydrazone Intermediate - 20 mol % TFA in Methanol THF Derivative (75:25 d.r.) 67%

Another powerful technique within this category is the use of chemo-enzymatic methods. For instance, enantioselective Baeyer-Villiger biooxidations using monooxygenases can convert prochiral bicyclic ketones into chiral lactones with high enantiomeric excess (>95% ee). These chiral lactones are versatile building blocks that can be further transformed into highly functionalized chiral tetrahydrofuran rings, serving as precursors for various natural products. The use of pattern-recognition analysis has also enabled the identification of suitable chiral pool starting materials, such as (+)-nootkatone, for the synthesis of complex molecules containing the tetrahydrofuran motif. acs.org

Asymmetric Induction and Catalytic Asymmetric Synthesis for Tetrahydrofuran Formation

Asymmetric catalysis offers a powerful alternative for constructing chiral tetrahydrofuran rings, creating stereocenters with high enantioselectivity. These methods typically involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric [3+2] cycloaddition. An iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides highly enantioenriched tetrahydrofurans. acs.org This method is notable for its mild reaction conditions, broad substrate scope, and excellent stereoselectivity, overcoming challenges associated with using carboxylic acids in cycloadditions by forming a mixed anhydride (B1165640) in situ. acs.org Similarly, palladium(0)-catalyzed [3+2] cycloadditions of vinylcyclopropanes with aldehydes can produce 2,3,5-trisubstituted tetrahydrofurans. thieme-connect.com

Another strategy involves the use of chiral auxiliaries. For example, tin(IV) chloride-mediated [3+2] cycloadditions of allylsilanes with α-keto esters bearing an optically active cyclitol (derived from L-quebrachitol) as a chiral auxiliary yield tetrahydrofuran derivatives with a high level of diastereoselectivity. capes.gov.br The chiral auxiliary can then be removed to provide the optically pure silyl-substituted tetrahydrofuran. capes.gov.br

One-pot asymmetric synthesis sequences have also been developed for convenience and efficiency. A novel method for synthesizing 2- and 2,3-disubstituted tetrahydrofurans from various aldehydes has been achieved in good yields (56–81%) and high enantiomeric excess (86–99% ee) through a sequence of allylboration, hydroboration, iodination, and cyclization reactions. acs.org

Table 2: Examples of Catalytic Asymmetric Synthesis for Tetrahydrofuran Formation

Reaction Type Catalyst/Auxiliary Key Reactants Product Type Reported Enantiomeric Excess (ee) Reference
Asymmetric [3+2] Cycloaddition Iridium Catalyst Carboxylic Acids, Vinylcyclopropanes Enantioenriched Tetrahydrofurans High acs.org
One-Pot Asymmetric Synthesis Chiral Allylborane Aldehydes 2-Substituted Tetrahydrofurans 86–99% acs.org
Asymmetric Mercurioetherification Hg(CF₃CO₂)₂ with Chiral Bisoxazoline Unsaturated Alcohol Chiral Tetrahydrofuran up to 70%
[3+2] Cycloaddition Chiral α-Keto Ester (from L-quebrachitol) Allylsilanes Diastereomerically Enriched Tetrahydrofurans High d.r. capes.gov.br

Intramolecular Cyclization Reactions for (2R)-Oxolane Ring Construction

Intramolecular cyclization is a fundamental strategy for constructing the tetrahydrofuran ring. In this approach, a linear precursor containing an oxygen nucleophile and an electrophilic center (or a radical precursor) is induced to cyclize, forming the five-membered ring. The stereochemistry of the final product is controlled by the geometry of the substrate and the reaction conditions.

Acid-catalyzed cyclization of unsaturated alcohols is a common method for synthesizing tetrahydrofurans. The oxonium-Prins cyclization, for instance, involves the reaction of a homoallylic alcohol with an aldehyde under Lewis acid promotion. imperial.ac.uk This reaction proceeds through an oxonium ion intermediate, followed by cyclization onto the alkene. The stereochemical outcome can be controlled to favor specific diastereomers, such as 2,3-cis configured products, by selecting appropriate substrates and reaction conditions. imperial.ac.uk Another approach involves the acid-mediated dehydration and cyclization of sugar-derived hydrazones, where thermodynamic control dictates the final diastereomeric ratio. nih.gov

Intramolecular radical cyclizations offer a mild and stereoselective method for forming C-C and C-O bonds in the construction of tetrahydrofuran rings. acs.orgacs.org A common strategy involves the 5-exo cyclization of an oxygen-centered radical (an alkoxy radical) or a carbon-centered radical onto a double or triple bond. acs.orgacs.org For example, substituted α-(prop-2-ynyloxy) epoxides can undergo radical cyclization using a titanium(III) species to yield polysubstituted tetrahydrofurans. acs.org The stereoselectivity of these reactions can be high; α-aryl epoxides often yield trans products exclusively, while α-alkyl epoxides may produce a mixture of isomers. acs.org This methodology has been applied to the synthesis of bioactive natural products. acs.orgacs.org

Table 3: Radical Cyclization for Tetrahydrofuran Synthesis acs.org

Substrate Radical Source Product Stereochemistry Yield
α-Aryl Epoxides Bis(cyclopentadienyl)titanium(III) chloride trans only 65-72%
α-Alkyl Epoxides Bis(cyclopentadienyl)titanium(III) chloride Mixture of isomers (~5:1) 61-68%

Intramolecular nucleophilic substitution (SN2) reactions are a cornerstone of tetrahydrofuran synthesis. researchgate.net This approach typically involves the cyclization of a hydroxy-group onto a carbon atom bearing a good leaving group, such as a halide or a tosylate. researchgate.netorganic-chemistry.org The stereochemistry of the resulting tetrahydrofuran is dictated by the stereocenters present in the acyclic precursor and the SN2 mechanism's inherent inversion of configuration. The intramolecular Williamson ether synthesis is a classic example of this strategy. These reactions are frequently used in the synthesis of complex molecules containing the tetrahydrofuran core. researchgate.net For instance, γ-chloroalkyl sulfones can react with aldehydes to generate tetrahydrofurans, and the intramolecular addition of alcohols to epoxides is another widely used variant. researchgate.net

Ring Expansion and Rearrangement Reactions Towards Chiral Tetrahydrofuran Derivatives

The formation of the chiral tetrahydrofuran ring is a critical step in the synthesis of 3-[(2R)-oxolan-2-yl]propanoic acid and its analogues. Ring expansion and rearrangement reactions have become powerful methods for accessing these five-membered heterocyclic systems with a high degree of stereocontrol. These approaches often utilize readily available smaller ring systems or acyclic precursors, which are transformed into the desired oxolane core through complex bond reorganizations.

One effective strategy is the photochemical ring expansion of oxetane (B1205548) heterocycles. This metal-free approach allows for the synthesis of tetrahydrofuran derivatives under mild conditions. rsc.orgrsc.org The reaction mechanism is thought to proceed via a diradical pathway. rsc.orgrsc.org Another significant method involves the copper-catalyzed reaction of α-diazoesters with oxetanes, which generates oxonium ylides that undergo ring expansion to yield tetrahydrofuran products. nih.gov Highly selective chiral catalysts have been developed for this transformation, enabling the ring expansion of a variety of oxetanes in good yield with high diastereoselectivity and enantioselectivity. nih.gov However, this method is currently limited to oxetanes with a cation-stabilizing substituent. nih.gov

Lewis acid-mediated ring contraction of larger rings, such as 4,5-dihydro-1,3-dioxepins, also provides a pathway to 2,3,4-trisubstituted tetrahydrofurans. nih.gov Additionally, rearrangements of tetrahydrofurans and tetrahydropyrans that have a leaving group on the C2-side chain can lead to ring expansion or ring-opening reactions, depending on the stereostructure of the substrate. researchgate.net

Reaction TypePrecursorCatalyst/ReagentKey Features
Photochemical Ring ExpansionOxetane heterocyclesUV lightMetal-free, mild conditions, proceeds via a diradical pathway. rsc.orgrsc.org
Copper-Catalyzed Ring Expansionα-Diazoesters and oxetanesCopper catalyst and chiral ligandHigh diastereoselectivity and enantioselectivity, limited to substrates with cation-stabilizing groups. nih.gov
Lewis Acid-Mediated Ring Contraction4,5-dihydro-1,3-dioxepinsLewis AcidYields 2,3,4-trisubstituted tetrahydrofurans. nih.gov
Rearrangement of Substituted TetrahydrofuransTetrahydrofurans with a side-chain leaving groupZinc acetateCan result in ring expansion or ring-opening depending on stereochemistry. researchgate.net

Stereoselective Introduction and Modification of the Propanoic Acid Moiety

The stereoselective installation of the propanoic acid side chain is a crucial aspect of synthesizing the target molecules. Various asymmetric methods have been developed to control the stereocenter within this propanoic acid fragment.

Asymmetric α-Alkylation and Related Transformations

Asymmetric α-alkylation of carboxylic acids can be achieved using chiral lithium isopropylamides, which act as both a strong base and a chiral auxiliary to control the stereochemistry of the alkylation. rsc.org While general methods for the direct asymmetric alkylation of ketones remain a challenge, some success has been achieved with cyclic ketones using chiral phosphoric acids as organocatalysts. nih.gov A dual biocatalytic platform has also been developed for the efficient asymmetric alkylation of α-keto acids. nih.gov

Chiral Auxiliary-Mediated Approaches to Propanoic Acid Stereocenter Formation

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds. wikipedia.org Carboxylic acids can be converted to chiral oxazolines, which then serve as effective auxiliaries for the diastereoselective alkylation of their enolate equivalents. chemtube3d.com The influential Evans aldol (B89426) reaction, for instance, utilizes chiral auxiliaries to efficiently introduce two asymmetric carbons in a predictable manner. Pseudoephedrine is another effective chiral auxiliary that, when converted to the corresponding amide, directs the configuration of addition compounds. wikipedia.org

Enantioselective Functionalization of Unsaturated Propanoic Acid Precursors

The enantioselective functionalization of unsaturated carboxylic acid derivatives provides another route to chiral propanoic acids. For instance, N-heterocyclic carbene (NHC)-catalyzed α-functionalization of α,β-unsaturated carboxylic acids has been achieved through formal [4 + 2] annulations with o-quinone methides. rsc.org Furthermore, the decarboxylative allylation of β,γ-unsaturated carboxylic acids offers a pathway to various functionalized allyl compounds, and this transformation can be made enantioselective through the use of suitable chiral catalysts. researchgate.net A highly enantioselective copper-hydride-catalyzed hydrocarboxylation of allenes has also been developed to synthesize α-chiral carboxylic acids, including those with all-carbon quaternary centers. nih.gov

Biocatalytic Strategies for the Synthesis of Chiral Oxolane-Propanoic Acids

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.govnih.gov Enzymes operate under mild conditions, which helps to avoid issues like isomerization and racemization. nih.gov

Enzyme Discovery and Engineering for Enantioselective Transformations

Enzyme/StrategyTransformationSubstrateKey Advancement
Engineered CMT and HMTAsymmetric α-alkylationα-Keto acidsDual biocatalytic platform for efficient and stereocontrolled alkylation. nih.gov
AI-driven Enzyme DiscoveryVariousDiverseAccelerated discovery and design of enzymes for specific biosynthetic pathways. nih.gov
Directed Evolution/Rational DesignVariousVariousImprovement of enzyme stability, activity, and stereoselectivity for targeted synthesis. researchgate.net

Biocatalyst Application in the Asymmetric Synthesis of Chiral Carboxylic Acids

The use of biocatalysts, or enzymes, for the asymmetric synthesis of chiral molecules has become a mature and powerful tool in organic chemistry. rsc.org Enzymes offer exceptional levels of stereoselectivity (enantio- and diastereoselectivity), regioselectivity, and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional chemical catalysts. nih.gov Several classes of enzymes are particularly relevant for the synthesis of chiral carboxylic acids. rsc.orgresearchgate.netnih.gov

Hydrolases, such as lipases and proteases, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids or their corresponding esters. In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. For instance, the resolution of a racemic ester of an oxolane-propanoic acid could be achieved using a lipase (B570770), which would selectively hydrolyze the (R)- or (S)-ester, leaving the other enantiomer unreacted. The efficiency of such a resolution is often described by the enantiomeric ratio (E value). rsc.org

Oxidoreductases represent another key enzyme class. Ene-reductases, belonging to the flavoprotein family of Old Yellow Enzymes (OYEs), can catalyze the asymmetric reduction of C=C double bonds in α,β-unsaturated carboxylic acids (enoates) to produce chiral carboxylic acids. rsc.org This method is highly stereoselective and could be applied to a precursor of 3-[(2R)-oxolan-2-yl]propanoic acid containing an unsaturated side chain. Alcohol dehydrogenases (ADHs) are used for the asymmetric reduction of keto-acids to chiral hydroxy-acids, which can be further functionalized.

Lyases, such as ammonia (B1221849) lyases, can catalyze the stereoselective addition of ammonia to C=C double bonds of α,β-unsaturated carboxylic acids to form chiral α-amino acids. rsc.org While not directly producing the oxolane structure, this highlights the versatility of enzymes in creating chiral centers in acid-containing molecules.

The table below summarizes key biocatalyst classes and their application in chiral carboxylic acid synthesis.

Enzyme ClassReaction TypeSubstrate ExampleProductKey Advantages
Hydrolases (e.g., Lipases) Kinetic Resolution (Hydrolysis/Esterification)Racemic ester of a carboxylic acidEnantiopure ester and enantiopure acidHigh E values, broad substrate scope, no cofactor required. rsc.org
Oxidoreductases (e.g., Ene-Reductases) Asymmetric Reductionα,β-Unsaturated carboxylic acidChiral saturated carboxylic acidHigh stereoselectivity, direct formation of chiral center. rsc.org
Oxidoreductases (e.g., Ketoreductases/ADHs) Asymmetric ReductionKeto-acidChiral hydroxy-acidExcellent enantioselectivity, access to chiral alcohols. mdpi.com
Lyases (e.g., Ammonia Lyases) Asymmetric Additionα,β-Unsaturated dicarboxylic acidChiral amino acidStereospecific C-N bond formation. rsc.org

Integrated Chemo-Enzymatic Synthesis Routes for 3-[(2R)-oxolan-2-yl]propanoic acid

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and novel synthetic pathways. nih.gov This integrated approach is particularly powerful for complex chiral molecules, where a purely chemical or enzymatic route may be inefficient or impractical. A plausible chemo-enzymatic route to 3-[(2R)-oxolan-2-yl]propanoic acid can be designed by strategically employing enzymes for key stereoselective transformations. nih.gov

One potential strategy begins with the chemical synthesis of a prochiral or racemic precursor, which is then subjected to an enzymatic step to introduce the desired chirality. For example, a precursor such as 5-hydroxy-hept-2-enoic acid ester could be synthesized chemically. This α,β-unsaturated ester can then be the substrate for an ene-reductase. The enzyme would catalyze the stereoselective reduction of the carbon-carbon double bond, followed by an intramolecular reaction to form the chiral oxolane ring, yielding the desired (R)-configuration at the C2 position of the oxolane ring.

Another chemo-enzymatic approach could involve the lipase-catalyzed epoxidation of a suitable olefinic precursor. nih.gov This process uses a lipase to generate a peroxy acid in situ, which then acts as an epoxidizing agent. The resulting epoxide can then be opened and cyclized through subsequent chemical steps to form the chiral tetrahydrofuran ring system.

A detailed hypothetical chemo-enzymatic pathway is outlined below:

Chemical Synthesis: A starting material like glutaric anhydride is reacted with an appropriate organometallic reagent to generate a keto-acid precursor.

Enzymatic Reduction: The keto group of the precursor is asymmetrically reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). mdpi.com This step establishes the key stereocenter. This bioreduction often employs a cofactor recycling system, such as using isopropanol (B130326) or a glucose/glucose dehydrogenase (GDH) system. mdpi.com

Chemical Transformation: The resulting chiral hydroxy acid undergoes an acid-catalyzed intramolecular cyclization (lactonization) to form the 2-oxolane ring structure, yielding 3-[(2R)-oxolan-2-yl]propanoic acid.

This integrated route leverages the precision of biocatalysis for the critical stereoselective step, while relying on robust chemical methods for the construction of the carbon skeleton and final cyclization. nih.gov

Industrial-Scale Synthetic Considerations for Chiral Oxolane-Propanoic Acid Production

Scaling up the synthesis of a chiral compound like 3-[(2R)-oxolan-2-yl]propanoic acid from the laboratory to an industrial scale presents a unique set of challenges and considerations. nih.gov The goal is to develop a process that is not only efficient and high-yielding but also economically viable and sustainable. researchgate.net

Biocatalyst Selection and Optimization: The choice of enzyme is paramount. For industrial applications, the biocatalyst must be robust, stable under process conditions (temperature, pH, solvent), and available at a reasonable cost. nih.gov Often, this involves screening a wide range of commercially available enzymes or developing a custom enzyme through protein engineering to enhance its activity and stability. Immobilization of the enzyme on a solid support is a common strategy to facilitate catalyst recovery and reuse, thereby reducing costs. nih.gov

Process Parameters: Optimization of reaction conditions is critical for maximizing yield and productivity. This includes substrate and catalyst loading, temperature, pH, and reaction time. In chemo-enzymatic processes, ensuring the compatibility of chemical and enzymatic steps is crucial. For instance, the solvent used in a chemical step must not denature the enzyme in a subsequent biocatalytic step. nih.gov

The table below outlines key considerations for the industrial production of chiral oxolane-propanoic acids.

ConsiderationKey ChallengesStrategies and Solutions
Catalyst Cost & Stability High cost of purified enzymes; limited operational stability.Enzyme immobilization for reuse; protein engineering for enhanced stability; use of whole-cell biocatalysts. nih.gov
Cofactor Regeneration The high cost of stoichiometric nicotinamide (B372718) cofactors (NADH/NADPH) for oxidoreductases.Implementation of in-situ cofactor recycling systems (e.g., substrate-coupled or enzyme-coupled). mdpi.com
Reaction Productivity Low substrate concentrations to avoid inhibition; long reaction times.Process optimization (fed-batch strategies); reactor engineering (e.g., continuous flow reactors).
Product Purification Separation of product from residual substrate, by-products, and catalyst.Development of efficient extraction and crystallization protocols; membrane filtration to retain immobilized enzyme.
Sustainability & Waste Use of organic solvents; disposal of denatured enzyme and by-products.Use of aqueous media or green solvents; biodegradable catalysts and reagents; process intensification to minimize waste. researchgate.net

Fundamental Mechanistic Investigations of Reactions Pertaining to 3 2r Oxolan 2 Yl Propanoic Acid

Mechanisms of Chiral Tetrahydrofuran (B95107) Ring Formation

Transition State Characterization in Cyclization Processes

The formation of the tetrahydrofuran ring often proceeds through cyclization reactions. The characterization of the transition states in these processes is crucial for understanding the reaction pathways and predicting stereoselectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. rsc.orgrsc.org These calculations can provide insights into the geometry and energy of the transition state, helping to elucidate why one stereoisomer is formed preferentially over another. youtube.comyoutube.com

For instance, in a cyclization reaction, the reactants must pass through a high-energy transition state before forming the more stable ring structure. youtube.com The specific arrangement of atoms in this transition state, including bond lengths and angles, determines the stereochemical outcome of the reaction. youtube.com By analyzing the transition state, chemists can understand the factors that favor the formation of the desired (2R)-configured tetrahydrofuran ring.

Role of Reactive Intermediates in Ring Formation (e.g., Diradicals, Zwitterions)

The formation of the tetrahydrofuran ring can involve various reactive intermediates. Recent studies have highlighted the role of diradicals and zwitterions in such cyclization reactions. rsc.orgrsc.orgrsc.org

For example, photochemical ring expansion reactions of oxetanes to form tetrahydrofurans have been shown to proceed through a diradical pathway. rsc.orgrsc.org DFT calculations indicate that the reaction initiates with the formation of an ylide, which then rearranges via a diradical intermediate to yield the five-membered ring. rsc.orgrsc.org The stereochemical outcome of these reactions is influenced by the different bond lengths in the oxygen ylide intermediates. rsc.orgrsc.org

Zwitterionic intermediates, which contain both a positive and a negative charge within the same molecule, can also play a significant role in ring-forming reactions. rsc.org These charge-separated species can influence the reaction pathway and the stereoselectivity of the cyclization.

Stereochemical Determinants in Cycloetherification Reactions

Cycloetherification reactions are a common strategy for the synthesis of tetrahydrofurans. nih.govresearchgate.net The stereochemical control in these reactions is a key challenge and a major focus of research. fiveable.merijournals.com Several factors influence the stereochemical outcome, including the choice of catalyst, the nature of the starting materials, and the reaction conditions. nih.govresearchgate.netfiveable.me

Metal-catalyzed cycloetherification reactions have emerged as a versatile method for the synthesis of enantiopure tetrahydrofurans. nih.govresearchgate.net Catalysts based on palladium, platinum, gold, and lanthanum have been successfully employed to control the regio- and stereoselectivity of the cyclization. nih.govresearchgate.net The nature of the metal catalyst and the substituents on the substrate play a crucial role in determining which stereoisomer is formed. nih.govresearchgate.net

Furthermore, the inherent stereochemistry of the starting material can direct the stereochemical course of the reaction, a concept known as substrate control. youtube.com By starting with a chiral precursor, it is possible to influence the formation of a specific stereocenter in the product.

Reaction Mechanisms of the Propanoic Acid Side Chain

The propanoic acid side chain of 3-[(2R)-oxolan-2-yl]propanoic acid offers a versatile handle for further chemical modifications. Understanding the reaction mechanisms associated with this functional group is essential for its derivatization and incorporation into more complex molecular systems.

Pathways for α-Functionalization and Derivatization

The α-position of the propanoic acid side chain is a key site for functionalization. acs.orgrsc.org Introducing new functional groups at this position can significantly alter the properties of the molecule. Classical enolate chemistry has long been the standard approach for α-functionalization of carbonyl compounds. acs.org However, alternative methods that proceed through different mechanistic pathways are continuously being developed.

One such approach involves the umpolung of amide reactivity, where the typically nucleophilic α-position is rendered electrophilic. acs.org This allows for the use of a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and halogens, to form new bonds at the α-carbon. acs.org This strategy has been successfully applied to the α-functionalization of amides and could be conceptually extended to the propanoic acid derivative of the title compound.

The synthesis of amino acids from propanoic acid provides another example of α-functionalization. pearson.com This transformation typically involves the introduction of an amino group at the α-carbon, which can be achieved through various synthetic routes. pearson.com

Carboxylic Acid Reactivity in Complex Systems

The carboxylic acid group is a highly versatile functional group that can participate in a wide range of reactions. solubilityofthings.comjackwestin.com Its reactivity is influenced by the surrounding molecular environment. In a complex molecule like 3-[(2R)-oxolan-2-yl]propanoic acid, the tetrahydrofuran ring can influence the reactivity of the carboxylic acid.

The fundamental reaction mechanism for many carboxylic acid derivatives is nucleophilic acyl substitution. numberanalytics.com This involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. solubilityofthings.comnumberanalytics.com The reactivity of carboxylic acid derivatives towards nucleophilic attack is influenced by the nature of the leaving group, with better leaving groups leading to more reactive derivatives. libretexts.org

Carboxylic acids can be converted into a variety of derivatives, including esters, amides, acid halides, and anhydrides. solubilityofthings.comjackwestin.com These transformations are crucial for building more complex molecules and for introducing different functional groups. numberanalytics.com For example, the conversion of a carboxylic acid to an ester, known as esterification, is a common reaction that proceeds via an acid-catalyzed addition-elimination mechanism. msu.edu

The development of new catalytic methods is an emerging trend in the chemistry of carboxylic acid derivatives, with a focus on improving efficiency, selectivity, and environmental friendliness. numberanalytics.com

Intermolecular and Intramolecular Interactions Governing Reaction Outcomes

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the intermolecular and intramolecular interactions of 3-[(2R)-oxolan-2-yl]propanoic acid. While studies on analogous compounds with similar functional groups, such as other propanoic acid derivatives and molecules containing oxolane rings, are available, direct experimental or computational data on the titular compound is not present in the public domain.

The study of intermolecular forces, such as hydrogen bonding and van der Waals interactions, as well as intramolecular interactions, like conformational preferences and the potential for intramolecular hydrogen bonding between the carboxylic acid group and the oxolane oxygen, is crucial for understanding the reactivity, physical properties, and biological activity of a molecule. However, without specific research, any discussion on these aspects for 3-[(2R)-oxolan-2-yl]propanoic acid would be purely speculative and not based on the required detailed research findings.

Similarly, the creation of data tables detailing specific interaction energies, bond distances, or spectroscopic shifts that would elucidate these interactions is not possible due to the absence of empirical data from crystallographic, spectroscopic (NMR, IR), or computational chemistry studies specifically targeting 3-[(2R)-oxolan-2-yl]propanoic acid.

Therefore, this section cannot be populated with the scientifically accurate and detailed content as mandated by the instructions, due to the current void in the scientific literature regarding this specific chemical compound.

Advanced Characterization and Theoretical Studies of 3 2r Oxolan 2 Yl Propanoic Acid and Its Analogues

Spectroscopic Elucidation of Stereochemistry and Structure

The unambiguous determination of the chemical structure and stereochemistry of 3-[(2R)-oxolan-2-yl]propanoic acid relies on a combination of modern spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, chiral spectroscopic methods, and mass spectrometry each provide complementary information to build a complete picture of the molecule.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-[(2R)-oxolan-2-yl]propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts of the protons, their integration, and the spin-spin coupling patterns are analyzed. The protons on the tetrahydrofuran (B95107) ring and the propanoic acid chain exhibit characteristic signals. For instance, the proton at the chiral center (C2 of the oxolane ring) is expected to show a complex multiplet due to its coupling with adjacent protons. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid typically appears at the downfield end of the spectrum (around 170-180 ppm), while the carbons of the tetrahydrofuran ring resonate at higher field strengths. docbrown.infodocbrown.info

For the parent compound, propanoic acid, the ¹H NMR spectrum shows a triplet for the methyl protons, a quartet for the methylene (B1212753) protons adjacent to the methyl group, and a broad singlet for the acidic proton. docbrown.info The ¹³C NMR spectrum of propanoic acid displays three distinct signals corresponding to the three carbon atoms. docbrown.info In substituted tetrahydrofurans, the chemical shifts and coupling constants are highly dependent on the nature and stereochemistry of the substituents.

A detailed analysis of the NMR spectra of 3-[(2R)-oxolan-2-yl]propanoic acid would involve two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substructures related to 3-[(2R)-oxolan-2-yl]propanoic acid

Atom Propanoic Acid (in CDCl₃) Tetrahydrofuran (in CDCl₃)
¹H NMR
-CH₃1.16 ppm (triplet)
-CH₂- (next to COOH)2.36 ppm (quartet)
-COOH11.4 ppm (singlet, broad)
α-CH₂ (O-CH₂)~3.76 ppm (multiplet)
β-CH₂~1.92 ppm (multiplet)
¹³C NMR
-CH₃9.2 ppm
-CH₂-27.6 ppm
-COOH180.9 ppm
α-C (O-C)68.2 ppm
β-C26.1 ppm
Data is illustrative and based on the parent compounds.

Chiral Spectroscopic Techniques for Absolute Configuration Determination (e.g., Circular Dichroism)

Determining the absolute configuration of a chiral molecule like 3-[(2R)-oxolan-2-yl]propanoic acid is crucial. Chiral spectroscopic techniques, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD or VCD spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. A positive or negative Cotton effect in the CD spectrum at a particular wavelength corresponds to the absorption of a chromophore in a chiral environment. For 3-[(2R)-oxolan-2-yl]propanoic acid, the carboxylic acid group and the chiral center on the tetrahydrofuran ring are the main contributors to the chiroptical response.

The application of these techniques often involves the synthesis of both enantiomers or the use of a known stereochemical standard for comparison. The development of computational methods has significantly advanced the utility of chiroptical spectroscopy, allowing for reliable predictions of spectra even for complex molecules. acs.orgrsc.org

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of 3-[(2R)-oxolan-2-yl]propanoic acid. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the deduction of the molecular formula.

Electron ionization (EI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of 3-[(2R)-oxolan-2-yl]propanoic acid would be expected to involve characteristic losses of functional groups. For instance, the loss of a water molecule (H₂O), a carboxyl group (-COOH), or cleavage of the tetrahydrofuran ring are all plausible fragmentation pathways. The analysis of these fragment ions helps to piece together the molecular structure.

For example, the mass spectrum of propanoic acid shows a molecular ion peak and characteristic fragment ions corresponding to the loss of the ethyl group and the carboxyl group. In more complex molecules containing a tetrahydrofuran ring, fragmentation often involves the cleavage of the ring.

Conformational Analysis of Substituted Tetrahydrofurans

The tetrahydrofuran ring is not planar and exists in a continuous state of conformational flux, primarily through pseudorotation. The presence of a substituent at the C2 position, as in 3-[(2R)-oxolan-2-yl]propanoic acid, influences the conformational preferences of the ring. Understanding this conformational landscape is essential as it can impact the molecule's physical and biological properties.

Experimental Methods for Conformational Preference Assessment (e.g., Dynamic NMR)

Experimental techniques like dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of the tetrahydrofuran ring. By analyzing the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be related to the rates of conformational interconversion.

At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals coalesce as the rate of interconversion increases. By analyzing the coalescence temperature and the line shapes, the energy barriers for conformational changes can be determined.

Another experimental approach is the analysis of vicinal proton-proton coupling constants (³JHH) from high-resolution ¹H NMR spectra. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, information about the time-averaged conformation of the tetrahydrofuran ring can be obtained.

Computational Methods for Conformational Landscape Exploration

Computational chemistry provides a powerful avenue for exploring the conformational landscape of molecules like 3-[(2R)-oxolan-2-yl]propanoic acid. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the energies of different conformers and the transition states that connect them.

A systematic conformational search can identify all the low-energy conformers of the molecule. For each conformer, the geometry is optimized, and the relative energy is calculated. This allows for the determination of the most stable conformer and the relative populations of different conformers at a given temperature. Theoretical calculations can also predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, as well as CD spectra, which can then be compared with experimental data to validate the computational model. For instance, studies on the related tetrahydro-2-furoic acid have shown that the relative stability of ring conformations can be influenced by intermolecular interactions, such as with water. rsc.org

Table 2: Computationally Predicted Relative Energies of Conformers for a Generic 2-Substituted Tetrahydrofuran

Conformer Dihedral Angle (example) Relative Energy (kcal/mol) Predicted Population (%)
1 g- (gauche-minus)0.0065
2 g+ (gauche-plus)0.8525
3 t (trans)2.5010
This table is a hypothetical example illustrating the type of data obtained from computational conformational analysis.

By combining these advanced characterization techniques and theoretical studies, a detailed and comprehensive understanding of the structure, stereochemistry, and conformational behavior of 3-[(2R)-oxolan-2-yl]propanoic acid and its analogues can be achieved.

Quantum Chemical and Computational Modeling of 3-[(2R)-oxolan-2-yl]propanoic acid

Computational chemistry provides powerful tools for investigating the molecular properties of 3-[(2R)-oxolan-2-yl]propanoic acid at an atomic level. These theoretical approaches complement experimental data by offering insights into the electronic structure, conformational landscape, and intermolecular interactions that govern the behavior of this chiral molecule. Through the application of quantum chemical methods and molecular simulations, a deeper understanding of its reactivity, dynamics, and chiral recognition mechanisms can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules like 3-[(2R)-oxolan-2-yl]propanoic acid. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost.

For 3-[(2R)-oxolan-2-yl]propanoic acid, DFT calculations can elucidate key aspects of its electronic structure. The distribution of electron density, for instance, reveals the molecule's electrostatic potential, highlighting electron-rich and electron-deficient regions. The oxygen atoms of the carboxyl group and the tetrahydrofuran ring are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the acidic proton are electron-deficient, rendering them sites for nucleophilic attack and deprotonation, respectively.

Reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

While specific DFT data for 3-[(2R)-oxolan-2-yl]propanoic acid is not extensively published, studies on analogous short-chain carboxylic acids and tetrahydrofuran derivatives provide a framework for what to expect. For example, DFT calculations on propanoic acid and its derivatives have been used to predict their pKa values and reactivity in various chemical environments.

Table 1: Representative DFT-Calculated Properties for Analogous Functional Groups

Property Functional Group Typical Calculated Value Significance
HOMO Energy Carboxylic Acid -7.0 to -6.5 eV Indicates electron-donating ability
LUMO Energy Carboxylic Acid 1.5 to 2.0 eV Indicates electron-accepting ability
HOMO-LUMO Gap Carboxylic Acid 8.5 to 9.0 eV Relates to chemical stability and reactivity
Mulliken Charge on Carbonyl Carbon Carboxylic Acid +0.7 to +0.8 e Highlights electrophilic nature

Note: These are representative values and the actual values for 3-[(2R)-oxolan-2-yl]propanoic acid would require specific calculations.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and their relative energies.

For a flexible molecule like 3-[(2R)-oxolan-2-yl]propanoic acid, which contains a five-membered ring and a rotatable side chain, MD simulations are invaluable. The tetrahydrofuran ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the propanoic acid side chain relative to the ring is also subject to conformational changes due to rotation around the C-C single bonds.

MD simulations can map the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as enzymes or chiral selectors. The solvent environment can also be explicitly included in MD simulations, providing a more realistic model of the molecule's behavior in solution.

Computational Approaches to Chiral Recognition and Interactions

The chirality of 3-[(2R)-oxolan-2-yl]propanoic acid, originating from the stereocenter at the C2 position of the oxolane ring, is a defining feature. Computational methods are instrumental in understanding how this chirality influences its interactions with other chiral molecules, a phenomenon known as chiral recognition.

Computational docking and molecular dynamics simulations can be employed to model the interaction of the (R)-enantiomer with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. By calculating the binding energies of the diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector, it is possible to predict which enantiomer will bind more strongly.

These calculations often reveal that the differential interaction energies arise from a combination of factors, including hydrogen bonding, steric hindrance, and van der Waals forces. For 3-[(2R)-oxolan-2-yl]propanoic acid, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the tetrahydrofuran ring can participate in hydrophobic and van der Waals interactions. The specific three-dimensional arrangement of these functional groups in the (R)-configuration will dictate the precise nature of its interaction with a chiral partner.

For instance, a hypothetical docking study of 3-[(2R)-oxolan-2-yl]propanoic acid with a chiral receptor could involve the formation of at least three points of interaction to achieve chiral discrimination, in line with the three-point interaction model. These interactions might involve the carboxylic acid group, the ether oxygen of the ring, and the stereocenter itself.

Table 2: Chemical Compounds Mentioned

Compound Name
3-[(2R)-oxolan-2-yl]propanoic acid

Applications of 3 2r Oxolan 2 Yl Propanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Chiral Precursor for the Synthesis of Complex Natural Products and Analogues

The inherent chirality of 3-[(2R)-oxolan-2-yl]propanoic acid makes it an attractive starting material for the total synthesis of natural products and their analogues, where precise control of stereochemistry is crucial. While direct total syntheses of major natural products commencing from this specific acid are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive molecules. The tetrahydrofuran (B95107) ring is a common feature in many natural products, including polyether antibiotics and various lignans.

The general strategy involves utilizing the existing stereocenter as a foundation upon which the rest of the natural product framework is elaborated. For instance, the propanoic acid side chain can be homologated or otherwise modified, while the oxolane ring can serve as a key structural element or be chemically altered at a later stage.

One area where such a building block holds significant potential is in the synthesis of biotin (B1667282) (Vitamin H). nih.govrsc.org The core structure of biotin contains a tetrahydrothiophene (B86538) ring fused with an imidazolidinone ring and a valeric acid side chain. A synthetic approach could, in principle, involve the transformation of the oxolane ring of 3-[(2R)-oxolan-2-yl]propanoic acid into the required tetrahydrothiophene ring, with the propanoic acid side chain being extended to the necessary five-carbon chain. Although this specific route is not the classical pathway for biotin synthesis, the use of chiral pool synthons is a well-established strategy in the synthesis of this important vitamin. mdpi.comresearchgate.net

Furthermore, the γ-butyrolactone moiety, which can be derived from the oxolane ring system, is a privileged structure found in a vast number of natural products with diverse biological activities. nih.govnih.gov The synthesis of γ-butyrolactone derivatives is a significant area of research, and chiral precursors like 3-[(2R)-oxolan-2-yl]propanoic acid are highly valuable for accessing enantiomerically pure lactones. orgsyn.org These lactones are often key intermediates in the synthesis of pheromones, lignans, and other complex natural products.

Role in the Construction of Structurally Diverse Heterocyclic Compounds

The 3-[(2R)-oxolan-2-yl]propanoic acid scaffold is a versatile starting point for the synthesis of a variety of heterocyclic compounds. The inherent oxolane ring can be retained as a key structural feature, or it can be chemically transformed into other heterocyclic systems.

One common strategy involves the modification of the propanoic acid side chain to introduce new reactive sites for cyclization reactions. For example, the carboxylic acid can be converted into an amide, which can then undergo further reactions to form nitrogen-containing heterocycles. While specific examples starting from 3-[(2R)-oxolan-2-yl]propanoic acid are not prevalent in the literature, analogous transformations are well-established. For instance, derivatives of propanoic acid have been used to synthesize quinolinone derivatives through reactions with appropriate aromatic amines. google.comnih.gov

Another approach involves the chemical manipulation of the oxolane ring itself. The ether linkage in the tetrahydrofuran ring can be cleaved under specific conditions to yield a linear diol derivative. This diol can then be subjected to a variety of cyclization reactions to form different heterocyclic rings. For example, treatment with appropriate reagents could lead to the formation of pyrrolidines, thiolanes, or other five-membered heterocycles, depending on the desired outcome. The synthesis of various heterocyclic compounds through ring-opening and ring-closing reactions of cyclic ethers is a known synthetic strategy. sigmaaldrich.com

The oxolane ring is a structural component in many biologically active compounds, and its derivatives are often targeted in drug discovery programs. nih.gov The synthesis of novel oxolane-containing heterocycles is therefore an active area of research.

Strategies for Chemical Derivatization of the 3-[(2R)-oxolan-2-yl]propanoic acid Core

The chemical derivatization of 3-[(2R)-oxolan-2-yl]propanoic acid can be achieved at two main sites: the carboxylic acid group and the oxolane ring. This allows for a wide range of modifications to be introduced, leading to a diverse set of new chemical entities.

The carboxylic acid group of 3-[(2R)-oxolan-2-yl]propanoic acid is readily converted into esters and amides through standard synthetic protocols.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a common method for preparing esters. masterorganicchemistry.comchemguide.co.uk This reaction is typically performed by heating the reactants, and the choice of alcohol can be varied to introduce a wide range of ester functionalities. ceon.rsmedcraveonline.com The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: The formation of amides from the carboxylic acid can be achieved by first activating the carboxyl group. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid derivative is then reacted with a primary or secondary amine to yield the corresponding amide. youtube.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom of the amide.

These esterification and amidation reactions are fundamental transformations that allow for the modification of the physicochemical properties of the parent compound and provide handles for further synthetic manipulations.

The oxolane ring of 3-[(2R)-oxolan-2-yl]propanoic acid can undergo several transformations, leading to significant structural modifications.

Ring-Opening Reactions: The ether linkage of the tetrahydrofuran ring can be cleaved under acidic or basic conditions, or through the use of strong nucleophiles. nih.gov For example, treatment with a strong acid can lead to the formation of a γ-hydroxy carboxylic acid derivative. This ring-opening provides a linear, functionalized chain that can be used in subsequent synthetic steps.

Functionalization of the Ring: While the oxolane ring is generally stable, it is possible to introduce new functional groups at the carbon atoms of the ring. This can be achieved through various C-H activation strategies or by radical reactions. These methods, however, often require specific catalysts and reaction conditions and may lack regioselectivity.

Conversion to other Heterocycles: As mentioned previously, the oxolane ring can be a precursor to other heterocyclic systems. For example, ring-opening to a diol followed by selective functionalization and cyclization can lead to the formation of nitrogen- or sulfur-containing heterocycles.

Development of Libraries of Compounds Featuring the Oxolane-Propanoic Acid Motif

The 3-[(2R)-oxolan-2-yl]propanoic acid scaffold is an ideal starting point for the development of compound libraries for high-throughput screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uknih.govresearchgate.netmdpi.com Diversity-oriented synthesis (DOS) strategies can be employed to generate a large number of structurally diverse compounds from this single chiral precursor.

A typical DOS approach would involve the parallel synthesis of a library of derivatives by systematically varying the substituents at both the carboxylic acid group and potentially at the oxolane ring.

Library Generation via Esterification and Amidation: A straightforward method for library construction involves the reaction of 3-[(2R)-oxolan-2-yl]propanoic acid with a diverse set of alcohols and amines in a parallel synthesis format. This would generate a library of esters and amides with a wide range of chemical properties.

Reaction Type Reactant Class Resulting Functional Group
EsterificationAlcohols (R'-OH)Ester (-COOR')
AmidationPrimary Amines (R'-NH₂)Secondary Amide (-CONHR')
AmidationSecondary Amines (R'R''NH)Tertiary Amide (-CONR'R'')

Scaffold Modification and Library Expansion: More complex libraries can be generated by incorporating additional synthetic steps. For example, the oxolane ring could be opened, and the resulting linear intermediate could be subjected to a variety of cyclization reactions to create a library of different heterocyclic scaffolds, all originating from the same chiral starting material. This approach allows for the exploration of a much larger chemical space.

The development of such libraries based on the 3-[(2R)-oxolan-2-yl]propanoic acid motif could lead to the discovery of novel bioactive molecules with potential applications in medicine and agriculture.

Analytical Methodologies for the Assessment of Chiral Purity and Enantiomeric Excess

Chromatographic Separation Techniques

Chromatographic methods are at the forefront of chiral analysis, offering high-resolution separation of enantiomers. This is typically achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector, which can be part of the stationary phase or a mobile phase additive.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For a carboxylic acid like 3-(oxolan-2-yl)propanoic acid, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes by suppressing the ionization of the carboxyl group.

Hypothetical data based on typical separations of similar chiral acids. Table 1: Illustrative HPLC-CSP Conditions for the Enantiomeric Separation of 3-(oxolan-2-yl)propanoic acid

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower organic solvent consumption, and improved efficiency. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. The polarity and solvating power of the mobile phase are fine-tuned by adding a polar co-solvent, or modifier, such as methanol, ethanol, or isopropanol.

Similar to HPLC, polysaccharide-based CSPs are widely used in SFC for the separation of a broad range of chiral compounds, including carboxylic acids. For acidic compounds like 3-(oxolan-2-yl)propanoic acid, the inherent acidity of the CO₂/methanol mobile phase can sometimes be sufficient to ensure good peak shape without the need for an acidic additive. However, in some cases, a small amount of an acidic additive may still be beneficial. The high diffusivity and low viscosity of supercritical fluids allow for higher flow rates without a significant loss in resolution, leading to rapid separations.

Hypothetical data based on typical separations of similar chiral acids. Table 2: Illustrative SFC-CSP Conditions for the Enantiomeric Separation of 3-(oxolan-2-yl)propanoic acid

ParameterCondition
Column Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Temperature 35 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) 3.2 min
Retention Time (S-enantiomer) 4.1 min
Resolution (Rs) > 1.8

Gas Chromatography (GC) for Volatile Derivatives of 3-[(2R)-oxolan-2-yl]propanoic acid

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility. For 3-(oxolan-2-yl)propanoic acid, the carboxylic acid group can be converted into a more volatile ester, for example, a methyl or ethyl ester.

The enantiomeric separation is then performed on a chiral capillary column. These columns typically have a stationary phase that includes a chiral selector, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase lead to their separation. The choice of the cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving baseline separation.

Hypothetical data based on a plausible derivatization and GC separation. Table 3: Illustrative GC-CSP Conditions for the Enantiomeric Separation of the Methyl Ester of 3-(oxolan-2-yl)propanoic acid

ParameterCondition
Derivatization Esterification with Methanol/HCl
Column Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.12 µm
Carrier Gas Helium at 1.5 mL/min
Temperature Program 80 °C (1 min), then 5 °C/min to 150 °C
Detector Flame Ionization Detector (FID)
Retention Time (R-enantiomer derivative) 12.8 min
Retention Time (S-enantiomer derivative) 13.5 min
Resolution (Rs) > 2.5

Electrokinetic Separation Methods

Electrokinetic separation methods, particularly capillary electrophoresis, provide an alternative approach for chiral analysis, often with high efficiency and low sample and reagent consumption.

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including acidic drugs. nih.gov

For the analysis of 3-(oxolan-2-yl)propanoic acid, which is an acidic compound, anionic cyclodextrin derivatives such as sulfated or carboxymethylated β-cyclodextrins are often effective. The enantiomers form transient inclusion complexes with the cyclodextrin, and the differences in the stability of these diastereomeric complexes lead to different effective mobilities and thus, separation. The pH of the BGE, the type and concentration of the cyclodextrin, and the applied voltage are key parameters to optimize for achieving enantiomeric resolution.

Hypothetical data based on typical CE separations of similar chiral acids. Table 4: Illustrative CE Conditions for the Enantiomeric Separation of 3-(oxolan-2-yl)propanoic acid

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 6.0) containing 20 mM Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)
Voltage 20 kV
Temperature 25 °C
Detection UV at 200 nm
Migration Time (R-enantiomer) 6.2 min
Migration Time (S-enantiomer) 6.8 min
Resolution (Rs) > 2.2

NMR-Based Chiral Analysis Using Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound by making the enantiomers diastereotopic. This is achieved by using a chiral auxiliary that interacts with the enantiomers, leading to the formation of diastereomeric species that are distinguishable in the NMR spectrum.

This can be accomplished in two main ways: by using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) . A CDA reacts with the enantiomers to form covalent diastereomers, which will have distinct chemical shifts and/or coupling constants. For a carboxylic acid like 3-(oxolan-2-yl)propanoic acid, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters.

A CSA, on the other hand, forms non-covalent diastereomeric complexes with the enantiomers. This results in differential chemical shifts for the corresponding protons (or other nuclei) in the enantiomers. Lanthanide-based chiral shift reagents are a class of CSAs that can induce large chemical shift differences. The choice of the appropriate chiral agent and the solvent is crucial for successful enantiomeric discrimination by NMR.

Hypothetical data based on plausible interactions with a chiral solvating agent. Table 5: Illustrative ¹H-NMR Data for Enantiomeric Discrimination of 3-(oxolan-2-yl)propanoic acid using a Chiral Solvating Agent

ParameterCondition
NMR Spectrometer 400 MHz
Solvent CDCl₃
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Analyte Concentration ~10 mg/mL
CSA Concentration 2 equivalents
Observed Proton Proton alpha to the carboxyl group
Chemical Shift (R-enantiomer) δ 2.65 ppm
Chemical Shift (S-enantiomer) δ 2.70 ppm
Chemical Shift Difference (Δδ) 0.05 ppm

Metabolic Transformation Pathways of the Oxolane Ring System: a Chemical Perspective

Enzymatic Oxidation of the Tetrahydrofuran (B95107) Ring

The saturated five-membered ether ring of the oxolane moiety is generally susceptible to enzymatic oxidation, a key step that often precedes ring cleavage and further metabolic transformations. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The initial and rate-limiting step in the metabolism of many furan (B31954) and tetrahydrofuran-containing compounds is the oxidation of the ring by cytochrome P450 enzymes. nih.gov These enzymes, predominantly located in the liver, are monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate. nih.gov For compounds containing a tetrahydrofuran ring, this oxidation is expected to occur at a carbon atom adjacent to the ether oxygen (α-hydroxylation).

This hydroxylation event is anticipated to be a crucial step in the metabolic cascade of 3-[(2R)-oxolan-2-yl]propanoic acid. The resulting α-hydroxytetrahydrofuran intermediate is often unstable and can undergo spontaneous ring opening to form a reactive aldehyde. While specific CYP isozymes responsible for the metabolism of 3-[(2R)-oxolan-2-yl]propanoic acid have not been identified, studies on other tetrahydrofuran derivatives suggest the involvement of isozymes such as CYP2E1 and members of the CYP3A family. nih.govnih.gov

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of Tetrahydrofuran and Related Compounds

CYP IsozymeSubstrate ClassTypical Reaction
CYP2E1Small heterocyclic compounds, including furanOxidation
CYP3A4Wide range of drugs and xenobiotics, including some with cyclic ether moietiesHydroxylation, N-dealkylation
CYP2C9Various drugs, including some containing heterocyclic ringsHydroxylation

This table is illustrative and based on the metabolism of structurally related compounds. The specific isozymes involved in the metabolism of 3-[(2R)-oxolan-2-yl]propanoic acid may differ.

The enzymatic oxidation of the furan ring, a related unsaturated heterocycle, is well-documented to produce highly reactive electrophilic intermediates. By analogy, the oxidation of the tetrahydrofuran ring in 3-[(2R)-oxolan-2-yl]propanoic acid, followed by ring opening, is expected to generate similar reactive species.

One of the key reactive metabolites formed from the oxidation of furan is cis-2-butene-1,4-dial, an α,β-unsaturated dialdehyde. This electrophilic intermediate is known to react with cellular nucleophiles. While the saturated nature of the oxolane ring in 3-[(2R)-oxolan-2-yl]propanoic acid would lead to a different initial aldehyde, subsequent oxidation could potentially generate unsaturated and highly reactive dicarbonyl species.

Another potential electrophilic intermediate is an epoxide. Although less common for saturated rings compared to unsaturated ones, the formation of an epoxide across one of the C-C bonds of the tetrahydrofuran ring cannot be entirely ruled out, particularly with certain CYP isozymes. These epoxides are electrophilic and can react with cellular macromolecules.

The specific nature of the electrophilic intermediates derived from 3-[(2R)-oxolan-2-yl]propanoic acid would require dedicated metabolic studies for definitive characterization. However, based on the known metabolism of related compounds, the formation of reactive aldehydes and potentially dicarbonyl species is a plausible pathway.

Conjugation Reactions of Oxolane-Derived Metabolites with Cellular Nucleophiles

The electrophilic intermediates generated from the enzymatic oxidation of the oxolane ring are often detoxified through conjugation reactions with endogenous nucleophiles. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glutathione (B108866) (GSH), a tripeptide present in high concentrations in most cells, is a key cellular nucleophile involved in the detoxification of electrophilic species. nih.gov The thiol group of the cysteine residue in GSH is a strong nucleophile that readily attacks electrophilic centers.

The reactive aldehyde or dicarbonyl intermediates expected to be formed from the metabolism of 3-[(2R)-oxolan-2-yl]propanoic acid would be prime candidates for conjugation with glutathione. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugates are generally less reactive and more water-soluble than the parent electrophile. nih.gov Other thiol-containing biomolecules, such as cysteine, can also participate in these conjugation reactions.

The reaction of an electrophilic metabolite with glutathione results in the formation of a chemically defined glutathione S-conjugate. These conjugates can be further metabolized through the mercapturic acid pathway. This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then typically excreted in the urine.

The precise structure of the conjugates formed from 3-[(2R)-oxolan-2-yl]propanoic acid would depend on the structure of the initial electrophilic intermediate. For instance, if a reactive aldehyde is formed, glutathione would likely add to the carbonyl carbon. If an α,β-unsaturated dicarbonyl species is generated, Michael addition of glutathione to the β-carbon would be a probable reaction.

Table 2: Potential Conjugation Reactions of Oxolane-Derived Metabolites

Electrophilic Intermediate (Hypothesized)Cellular NucleophileResulting Conjugate Type (Hypothesized)
AldehydeGlutathioneThiohemiacetal or further oxidized thioester
α,β-Unsaturated dicarbonylGlutathioneMichael adduct
EpoxideGlutathioneThioether

This table presents hypothetical conjugation reactions based on the expected metabolism of the oxolane ring. The actual conjugates would need to be identified through experimental studies.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2R)-oxolan-2-yl]propanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via stereospecific alkylation of oxolan-2-yl precursors. For example, chiral oxazolidinone auxiliaries or enzymatic resolution methods are effective for maintaining (2R)-configuration. Protecting the carboxylic acid group with tert-butyl esters during synthesis minimizes side reactions . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (e.g., using a Chiralpak AD-H column) .

Q. Which spectroscopic techniques are most reliable for characterizing 3-[(2R)-oxolan-2-yl]propanoic acid?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the oxolan ring (δ ~3.5–4.5 ppm for oxolan protons) and propanoic acid moiety (δ ~2.3–2.7 ppm for CH2_2 groups).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 173.1 for C8_8H12_{12}O4_4) .

Q. How can researchers purify 3-[(2R)-oxolan-2-yl]propanoic acid from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use ethyl acetate/water phases to isolate the carboxylic acid.
  • Crystallization : Recrystallize from ethanol/water (1:3) to remove non-polar impurities.
  • Chromatography : Flash silica gel chromatography with a gradient of 5–20% methanol in dichloromethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-[(2R)-oxolan-2-yl]propanoic acid derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Synthesize and test stereoisomers (e.g., 2S configuration) to isolate stereochemical influences.
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., enzyme inhibition IC50_{50} values) with in-house results to identify assay-specific variables .

Q. What experimental strategies are recommended for studying the compound’s interactions in chiral environments (e.g., enzyme active sites)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1XYZ) to model binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry.
  • Circular Dichroism (CD) : Monitor conformational changes in chiral environments .

Q. How can computational modeling predict the stability of 3-[(2R)-oxolan-2-yl]propanoic acid under varying pH conditions?

  • Methodological Answer :
  • pKa Prediction : Tools like MarvinSketch or ACD/Labs calculate pKa values for the carboxylic acid group (typically ~4.5).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate tautomeric forms and hydrogen-bonding networks.
  • MD Simulations : Simulate solvation in explicit water to assess hydrolysis susceptibility .

Q. What safety protocols are critical for handling 3-[(2R)-oxolan-2-yl]propanoic acid in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

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